PF-573228

Descripción general

Descripción

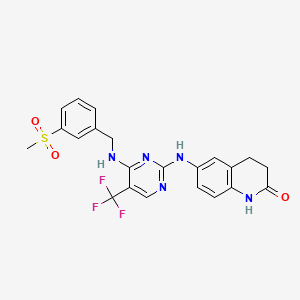

PF-573228 is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a quinolinone core, a trifluoromethyl group, and a methylsulfonyl group, which contribute to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of PF-573228 typically involves multi-step organic reactions. The key steps include the formation of the quinolinone core, introduction of the trifluoromethyl group, and attachment of the methylsulfonyl group. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

PF-573228 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinolinone core or the sulfonyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the molecule .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Aplicaciones Científicas De Investigación

Pancreatic Cancer

Recent studies have demonstrated that PF-573228 effectively inhibits growth and anchorage-independent colony formation in pancreatic cancer cells. Treatment with this compound resulted in significant apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent for pancreatic ductal adenocarcinoma (PDAC). The compound was shown to decrease tumor organoid size and increase cell death in 3D tumor models derived from genetically engineered mouse models .

Glioblastoma

In glioblastoma research, this compound has been shown to induce a senescence-like state in cancer cells. Treatment with concentrations as low as 10 µM resulted in decreased FAK activity and significant reductions in cell viability. Clonogenic assays indicated a 70% decrease in colony formation following treatment with this compound . These findings suggest that FAK inhibition could be a promising strategy for treating aggressive brain tumors.

Lung Cancer

This compound has also been investigated for its effects on lung cancer cell lines. In studies involving A549 and H460 cells, treatment with 10 µM this compound halted cell cycle progression at the G2/M transition and led to significant reductions in cyclin B1 levels, a key regulator of the cell cycle. The compound's ability to induce nuclear deformities further underscores its potential as an anti-cancer agent .

Comparative Efficacy

The efficacy of this compound compared to other FAK inhibitors has been documented in several studies. Its IC50 values range from 4 nM for FAK activity suppression to 30–100 nM for phosphorylation inhibition at Tyr397. In contrast, other compounds such as VS-6062 and VS-6063 have been developed based on structural modifications of this compound, showing varying degrees of potency against different cancer types .

| Compound | Target Activity (IC50) | Cancer Type |

|---|---|---|

| This compound | 4 nM (FAK), 30–100 nM (Tyr397) | Pancreatic, Glioblastoma, Lung |

| VS-6062 | Varies | Various |

| VS-6063 | Varies | Various |

Case Study 1: Pancreatic Cancer Treatment

A study utilized this compound on PDAC cell lines and observed a marked decrease in cell viability and tumor growth metrics when treated with the compound. The results indicated that FAK inhibition could be leveraged for therapeutic strategies against pancreatic cancer .

Case Study 2: Glioblastoma Cell Senescence

In glioblastoma cells treated with this compound, researchers noted a significant increase in senescence-associated β-galactosidase activity, suggesting that FAK inhibition could induce cellular senescence as a mechanism to limit tumor growth .

Mecanismo De Acción

The mechanism of action of PF-573228 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol

- Trifluoromethyl ketones

- Substituted imidazoles

Uniqueness

Compared to similar compounds, PF-573228 stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methylsulfonyl group contributes to its reactivity and potential biological activity .

Actividad Biológica

PF-573228 is a small molecule inhibitor targeting focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in various cellular processes, including proliferation, survival, and migration. Its biological activity has been extensively studied in different cancer models and other pathological conditions.

This compound functions primarily by competing with ATP for binding to the FAK kinase domain, inhibiting its phosphorylation at key tyrosine residues (e.g., Tyr-397) and thereby disrupting FAK-mediated signaling pathways. This inhibition leads to significant downstream effects on cell cycle progression and apoptosis.

Key Findings from Research Studies

-

Cancer Cell Proliferation and Apoptosis

- In various cancer cell lines, including lung adenocarcinoma (A549) and small cell lung cancer (SCLC) models, this compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis. For instance, treatment with 10 µM this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers across multiple studies .

- Table 1: Effects of this compound on Cancer Cell Lines

Cell Line Concentration (µM) Effect on Cell Viability Cell Cycle Arrest Phase A549 (Lung) 10 Significant decrease G2/M NCI-H82 (SCLC) 0.1 - 5 Decreased proliferation G2/M U87-MG (Glioblastoma) 10 70% reduction in colonies G2/M - Tumor Growth Inhibition

-

Inflammatory Response Modulation

- This compound has also been investigated for its role in modulating inflammatory responses. It inhibited IL-4 induced VCAM-1 expression in endothelial cells, which is crucial for eosinophil recruitment during inflammation . This suggests that this compound may have applications beyond oncology, potentially influencing conditions characterized by excessive inflammation.

Case Study: Lung Cancer Treatment

In a study examining the effects of this compound on non-small cell lung cancer (NSCLC), researchers treated A549 cells with varying concentrations of this compound. The results demonstrated that:

- At 10 µM, there was a complete cessation of cell growth.

- Flow cytometry analysis indicated a significant accumulation of cells in the G2/M phase after treatment, correlating with reduced expression of cyclin B1, a key regulator of the cell cycle .

Case Study: Pancreatic Cancer

In another investigation focused on pancreatic ductal adenocarcinoma (PDAC), this compound was administered to organoids derived from Kras;PdxCre mice. The treatment led to:

Propiedades

IUPAC Name |

6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N5O3S/c1-34(32,33)16-4-2-3-13(9-16)11-26-20-17(22(23,24)25)12-27-21(30-20)28-15-6-7-18-14(10-15)5-8-19(31)29-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,29,31)(H2,26,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESLKTSGTIBHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469447 | |

| Record name | 6-[[4-[(3-Methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869288-64-2 | |

| Record name | 3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869288-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[[4-[(3-Methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-573228 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of PF573228 and how does it interact with it?

A1: PF573228 primarily targets Focal Adhesion Kinase (FAK) [, , , , , , , , , ]. It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of FAK, specifically at the K454 residue within the kinase domain []. This binding prevents ATP from binding, thereby inhibiting FAK’s kinase activity.

Q2: What are the downstream consequences of FAK inhibition by PF573228?

A2: Inhibition of FAK by PF573228 leads to a cascade of downstream effects, including:

- Reduced cell proliferation and migration: FAK plays a crucial role in cell proliferation, adhesion, and migration. PF573228 disrupts these processes, inhibiting tumor cell growth and metastasis [, , , , , , , , , , , , ].

- Induction of apoptosis: FAK is involved in cell survival pathways. PF573228 can induce apoptosis (programmed cell death) in various cancer cells by inhibiting these pathways [, , , ].

- Suppression of angiogenesis: FAK contributes to angiogenesis (new blood vessel formation), a process essential for tumor growth. PF573228 can disrupt this process, limiting tumor vascularization [, , ].

- Altered gene expression: FAK influences the expression of various genes involved in cell proliferation, migration, and survival. PF573228 can modulate the expression of these genes, impacting tumor progression [, , , , ].

Q3: What role does FAK phosphorylation play in these downstream effects?

A3: Phosphorylation of FAK at specific tyrosine residues (Tyr397, Tyr861, Tyr925) is crucial for its activation and function. PF573228, by inhibiting FAK’s kinase activity, blocks the phosphorylation of these key tyrosine residues [, , , , , , , , , , ]. This blockage prevents the recruitment and activation of downstream signaling molecules, ultimately disrupting FAK-mediated cellular processes such as proliferation, migration, and survival.

Q4: Does PF573228 affect other kinases besides FAK?

A4: While PF573228 is highly selective for FAK, research suggests potential off-target effects on other kinases:

- Pyk2: PF573228 can also inhibit the activity of proline-rich tyrosine kinase 2 (Pyk2) [, ], a close homologue of FAK, This dual inhibition can contribute to its therapeutic efficacy in certain cancers.

- Other Kinases: Research indicates that PF573228 might affect other kinases, such as IGF-1R and c-Src, although to a lesser extent than FAK and Pyk2 []. These off-target effects should be considered when evaluating the drug's overall safety and efficacy.

Q5: What is the role of the FAK-PI3K-AKT signaling pathway in PF573228's mechanism of action?

A5: The FAK-PI3K-AKT pathway is a crucial signaling cascade involved in cell survival and proliferation. PF573228, by inhibiting FAK, disrupts this pathway, leading to decreased AKT phosphorylation and downstream inhibition of cell survival signals []. This disruption contributes to the compound's anti-tumor effects.

Q6: What is the molecular formula and weight of PF573228?

A6: PF573228 has the molecular formula C21H17F3N6O3S and a molecular weight of 490.47 g/mol.

Q7: Is there any available spectroscopic data for PF573228?

A7: While the provided abstracts don't offer detailed spectroscopic data, researchers often utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of PF573228 and its metabolites.

Q8: Does PF573228 possess catalytic properties?

A8: PF573228 is primarily an enzyme inhibitor and does not exhibit intrinsic catalytic properties. Its mechanism of action relies on binding to and inhibiting FAK, rather than catalyzing a specific chemical reaction.

Q9: Have computational methods been used to study PF573228?

A9: Yes, computer modeling and screening were used to identify PF573228 as a potential FAK inhibitor []. These methods likely involved docking simulations to predict the binding affinity and interactions of PF573228 with the ATP-binding site of FAK.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.